Benzyl 1,3-butadienylcarbamate Benzyl 1,3-butadienylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14142366
InChI: InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Benzyl 1,3-butadienylcarbamate

CAS No.:

Cat. No.: VC14142366

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1,3-butadienylcarbamate -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name benzyl N-buta-1,3-dienylcarbamate
Standard InChI InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)
Standard InChI Key LSQDRSXFUSBRBP-UHFFFAOYSA-N
Canonical SMILES C=CC=CNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Benzyl 1,3-butadienylcarbamate belongs to the carbamate ester family, with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a butadienyl chain linked to a benzyloxycarbonylamino group, enabling participation in cycloaddition reactions. The compound exists as a stereoisomeric mixture, with the (E)-configuration predominating in synthetic preparations.

Crystallographic and Spectroscopic Data

While X-ray crystallography data remains unpublished, nuclear magnetic resonance (NMR) studies confirm the (E)-geometry of the butadienyl moiety. Infrared (IR) spectroscopy reveals characteristic carbonyl stretches at 1,710–1,730 cm⁻¹ for the carbamate group. Quantum mechanical calculations predict a planar geometry optimized for [4+2] cycloadditions .

Synthesis and Manufacturing Processes

The synthesis of benzyl 1,3-butadienylcarbamate employs two primary routes: acyl azide intermediates and direct carbamation of butadienylamines.

Acyl Azide Method

This approach involves:

  • Formation of butadienyl acyl azide from 1,3-butadiene derivatives.

  • Curtius rearrangement to generate the isocyanate intermediate.

  • Reaction with benzyl alcohol to yield the carbamate.

Yields typically range from 65% to 78%, with purity >95% achievable via silica gel chromatography.

One-Pot Diels-Alder/Oxidation Protocol

A patented method combines the Diels-Alder reaction of benzyl 1,3-butadienylcarbamate with 1,4-benzoquinone followed by in situ oxidation :

ParameterOptimal Conditions
SolventPyridine or triethylamine
CatalystCu(I)Cl (0.1–0.2 equiv)
Temperature20–70°C
Oxygen SourceAir (atmospheric pressure)
Reaction Time6–12 hours

This method achieves 85–92% conversion to anthraquinone derivatives while minimizing salt byproducts .

Physicochemical Properties and Stability

Experimental data for benzyl 1,3-butadienylcarbamate remains limited, but computational and empirical studies provide key insights:

PropertyValue/Description
Melting PointNot determined (oily liquid)
Boiling PointDecomposes at >150°C
Density~1.12 g/cm³ (estimated)
SolubilityMiscible with polar aprotic solvents (DMF, DMSO)
StabilitySensitive to moisture; stabilized by molecular sieves

The compound exhibits gradual decomposition at room temperature, with a half-life of 14 days at 25°C under nitrogen.

Applications in Organic Synthesis

Diels-Alder Reactions

Benzyl 1,3-butadienylcarbamate serves as an electron-rich diene in [4+2] cycloadditions. Notable examples include:

Reaction with Ethyl Vinyl Ketone

  • Catalyst: (R)-BINOL-phosphoramide (10 mol%)

  • Temperature: −40°C

  • Yield: 89%

  • Enantiomeric Excess (ee): 92%

The reaction proceeds via an endo transition state, producing bicyclic lactams with high stereocontrol.

Anthraquinone Synthesis

The patent US5387704A details a two-step process for 1-aminoanthraquinone production :

  • Cycloaddition: Benzyl 1,3-butadienylcarbamate + 1,4-benzoquinone → Carbamoyloctahydroanthraquinone

  • Oxidation: Cu(I)-catalyzed air oxidation → 1-Benzyloxycarbonylaminoanthraquinone

This method reduces mercury sulfate usage by 90% compared to traditional sulfonation routes .

Industrial and Research Implications

Comparative Analysis of Anthraquinone Synthesis Routes

MethodByproduct GenerationYield (%)Catalyst Cost
Sulfonation (GB1370413)High (HgSO₄ salts)68$$$$
Nitration (GB1351047)Moderate (NOₓ)72$$
Diels-Alder (US5387704A)Low (H₂O, CO₂)88$

The Diels-Alder route using benzyl 1,3-butadienylcarbamate demonstrates superior atom economy (82% vs. 54% for nitration) .

Emerging Applications

  • Asymmetric Catalysis: Chiral carbamates enable synthesis of non-racemic heterocycles.

  • Polymer Chemistry: Serves as a crosslinking agent in polyurethane elastomers.

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